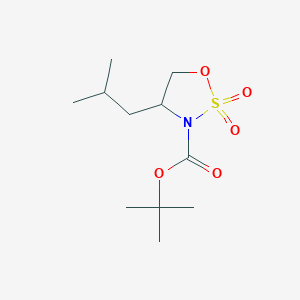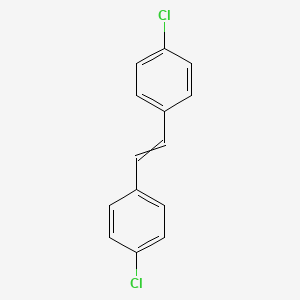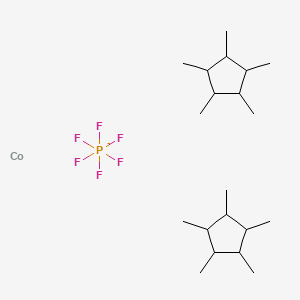
Tert-butyl (R)-4-isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the Boc (tert-butoxycarbonyl) protecting group and the isobutyl side chain adds to the compound’s structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isobutylamine derivative with a sulfur-containing reagent, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require acidic conditions, using reagents like trifluoroacetic acid to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to deprotected amines, which can be further functionalized.
科学的研究の応用
(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds for asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and processes. The Boc protecting group can be removed under specific conditions, enabling the compound to undergo further reactions and modifications.
類似化合物との比較
Similar Compounds
Spirobenzosultams: These compounds also contain sulfur and nitrogen atoms in a cyclic structure but differ in their overall ring size and substituents.
Bridged Bicyclic Sultams: These compounds have a more rigid structure due to the presence of a bicyclic system, which can influence their reactivity and applications.
Uniqueness
(S)-3-Boc-4-isobutyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific combination of a chiral center, Boc protecting group, and isobutyl side chain. This combination provides distinct reactivity and potential for selective interactions in various applications.
特性
分子式 |
C11H21NO5S |
|---|---|
分子量 |
279.36 g/mol |
IUPAC名 |
tert-butyl 4-(2-methylpropyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H21NO5S/c1-8(2)6-9-7-16-18(14,15)12(9)10(13)17-11(3,4)5/h8-9H,6-7H2,1-5H3 |
InChIキー |
KVACMKIYMUBDBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1COS(=O)(=O)N1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)
![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)


![Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate](/img/structure/B12505994.png)

![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12506009.png)
![3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B12506011.png)
![8-(3-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12506014.png)
![2-[6-Amino-2-(propylsulfanyl)purin-9-YL]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12506028.png)
![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate](/img/structure/B12506036.png)
